molecular formula C6H3ClN2O4 B1423722 5-Chloro-3-nitropyridine-2-carboxylic acid CAS No. 899423-94-0

5-Chloro-3-nitropyridine-2-carboxylic acid

Cat. No.: B1423722
CAS No.: 899423-94-0
M. Wt: 202.55 g/mol
InChI Key: HKPFKOHEDBKQGE-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the 5-position, a nitro group at the 3-position, and a carboxylic acid group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitropyridine-2-carboxylic acid typically involves the nitration of 5-chloropyridine-2-carboxylic acid. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Coupling Reactions: Boronic acids or esters are used in Suzuki-Miyaura coupling reactions with palladium catalysts.

Major Products Formed

    Reduction: 5-Chloro-3-aminopyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Chloro-3-nitropyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the development of agrochemicals and materials science for the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-nitropyridine: Similar structure but lacks the carboxylic acid group.

    5-Chloro-2-nitropyridine: Similar structure but lacks the carboxylic acid group.

    3-Nitropyridine-2-carboxylic acid: Similar structure but lacks the chlorine atom.

Uniqueness

5-Chloro-3-nitropyridine-2-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

5-chloro-3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPFKOHEDBKQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696190
Record name 5-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899423-94-0
Record name 5-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of the alkyne from step 1 (1.96 g, 8.2 mmol) in water (20 mL) was heated at 75-80° C. KMnO4 (4.27 g, 27.1 mmol) was added portion wise over 30 min. After complete addition, heating was continued for 45 min. The reaction mixture was then cooled to room temperature and the pH adjusted to 9 by the addition of 1.0 M aqueous NaOH and filtered through filter paper. The filter cake was thoroughly washed with 0.3 M aqueous NaOH. The filtrate was extracted with EtOAc and discarded. The aqueous part was acidified to pH 3-4 with 1 M HCl and saturated with solid NaCl. This solution was extracted with EtOAc (4×30 mL). The combined extract was dried (Na2SO4) and concentrated under reduced pressure to provide the crude acid (500 mg). MS m/z: 200.8 (M−H).
Name
alkyne
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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